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Compound of Interest

Compound Name: 6-Bromo-2,3-dimethylquinoxaline

Cat. No.: B100547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Due to the

limited availability of published experimental spectra for this specific molecule, this document

presents predicted data based on the analysis of structurally related compounds. These

predictions offer valuable insights for the characterization and identification of 6-Bromo-2,3-
dimethylquinoxaline in a laboratory setting.

Chemical Structure and Properties
IUPAC Name: 6-Bromo-2,3-dimethylquinoxaline

CAS Number: 18470-23-0[1][2]

Molecular Formula: C₁₀H₉BrN₂[2]

Molecular Weight: 237.10 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 6-Bromo-2,3-dimethylquinoxaline. These

predictions are derived from the spectral data of analogous quinoxaline derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.6 - 2.8 Singlet 6H -CH₃ (at C2 and C3)

~ 7.7 - 7.9 Doublet 1H Ar-H

~ 7.9 - 8.1 Doublet of doublets 1H Ar-H

~ 8.1 - 8.3 Doublet 1H Ar-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 20 - 25 -CH₃

~ 120 - 145 Aromatic C-H & C-Br

~ 150 - 155 Aromatic C-N

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3100 Medium Aromatic C-H stretch

~ 2900 - 3000 Medium Aliphatic C-H stretch

~ 1580 - 1620 Strong C=N stretch (quinoxaline ring)

~ 1450 - 1550 Strong Aromatic C=C stretch

~ 1000 - 1100 Strong C-Br stretch

~ 800 - 900 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

236/238 High
[M]⁺ (Molecular ion peak,

isotopic pattern due to Br)

221/223 Medium [M - CH₃]⁺

157 Medium [M - Br]⁺

130 Medium [M - Br - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of

quinoxaline derivatives. These can be adapted for the specific analysis of 6-Bromo-2,3-
dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is

prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher
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field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed

directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and

separation. Electron Ionization (EI) is a common method for generating the mass spectrum,

providing information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 6-Bromo-2,3-dimethylquinoxaline.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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Purification (e.g., Chromatography, Recrystallization)
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Final Report
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylquinoxaline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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